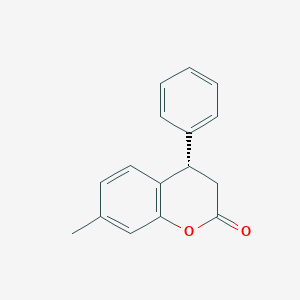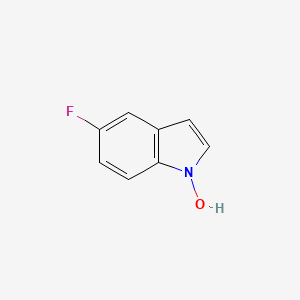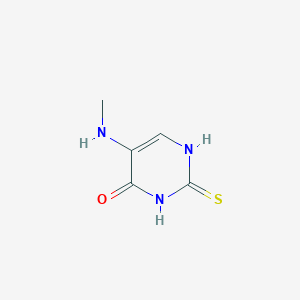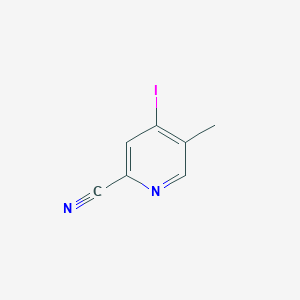
4-Iodo-5-methylpicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-5-methylpicolinonitrile is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of an iodine atom at the fourth position and a methyl group at the fifth position on the pyridine ring, along with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methylpicolinonitrile typically involves the iodination of 5-methylpicolinonitrile. One common method includes the use of iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position.
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials, including 5-methylpicolinonitrile and iodine, are fed into the reactor, and the reaction is monitored to ensure optimal conversion rates. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-5-methylpicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates.
Coupling Products: Biaryl compounds formed through the coupling of the picolinonitrile with aryl boronic acids.
Reduction Products: Primary amines derived from the reduction of the nitrile group.
Applications De Recherche Scientifique
4-Iodo-5-methylpicolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 4-Iodo-5-methylpicolinonitrile largely depends on its chemical reactivity. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and nitrile group play crucial roles in its binding affinity and reactivity with biological targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
4-Iodo-5-methylpyridine: Similar structure but lacks the nitrile group.
5-Methylpicolinonitrile: Lacks the iodine atom.
4-Iodo-2-methylpicolinonitrile: Iodine and methyl groups are positioned differently.
Uniqueness: 4-Iodo-5-methylpicolinonitrile is unique due to the specific positioning of the iodine and methyl groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Propriétés
Formule moléculaire |
C7H5IN2 |
|---|---|
Poids moléculaire |
244.03 g/mol |
Nom IUPAC |
4-iodo-5-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5IN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,1H3 |
Clé InChI |
BHNLZROFPHCWFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(N=C1)C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13117920.png)
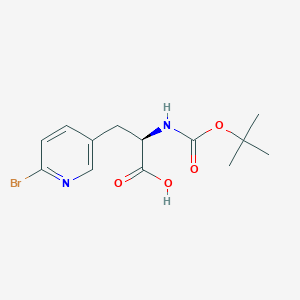


![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)

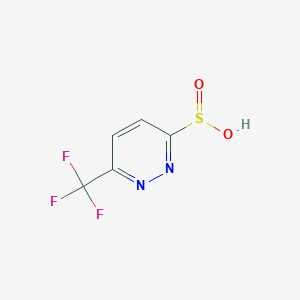
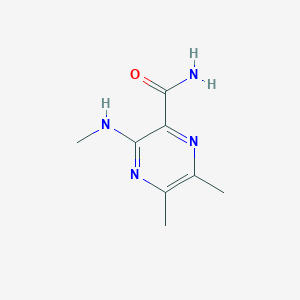

![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)
